molecular formula C9H13BrS B13214221 3-[2-(Bromomethyl)butyl]thiophene

3-[2-(Bromomethyl)butyl]thiophene

Cat. No.: B13214221
M. Wt: 233.17 g/mol
InChI Key: FSLTUSAXBVTFJV-UHFFFAOYSA-N
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Description

3-[2-(Bromomethyl)butyl]thiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a butyl chain, which is further connected to the thiophene ring. The molecular formula of this compound is C9H13BrS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Bromomethyl)butyl]thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Bromomethyl)butyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Substituted Thiophenes: Resulting from nucleophilic substitution reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling, leading to extended conjugated systems.

Scientific Research Applications

3-[2-(Bromomethyl)butyl]thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Bromomethyl)butyl]thiophene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Bromomethyl)butyl]thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated thiophenes. Its extended butyl chain and bromomethyl group provide versatility in synthetic applications and potential biological activities.

Properties

Molecular Formula

C9H13BrS

Molecular Weight

233.17 g/mol

IUPAC Name

3-[2-(bromomethyl)butyl]thiophene

InChI

InChI=1S/C9H13BrS/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3

InChI Key

FSLTUSAXBVTFJV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CSC=C1)CBr

Origin of Product

United States

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